3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[410]hept-4-ene is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with a suitable bicyclic amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other nucleophiles, leading to a variety of substituted products.
Scientific Research Applications
3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The bicyclic structure may also play a role in stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar compounds to 3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene include:
3-Carene: A bicyclic compound with a similar structural motif but different functional groups.
3,4-Benzo-2-oxabicyclo[4.1.0]hept-3-en-5-one: Another bicyclic compound with distinct chemical properties.
Methyl-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene: A compound with a related bicyclic structure but different substituents.
These compounds share structural similarities but differ in their chemical reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
292606-92-9 |
---|---|
Molecular Formula |
C13H15NO2S |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.1.0]hept-4-ene |
InChI |
InChI=1S/C13H15NO2S/c1-10-2-4-13(5-3-10)17(15,16)14-7-6-11-8-12(11)9-14/h2-7,11-12H,8-9H2,1H3 |
InChI Key |
QTZXUWQWFYSMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.